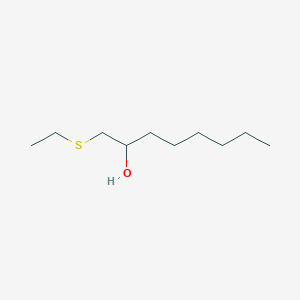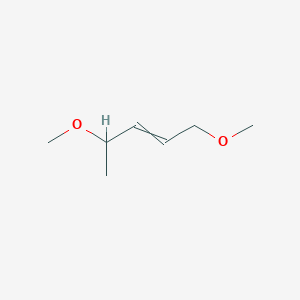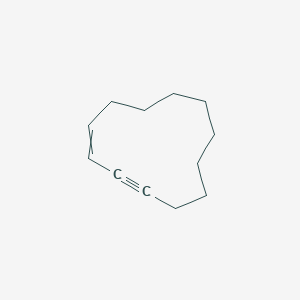
Cyclododec-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododec-1-en-3-yne is an organic compound with the molecular formula C12H18 It is a member of the enyne family, which contains both a double bond (ene) and a triple bond (yne) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclododec-1-en-3-yne can be synthesized through various methods, including:
Ring-Closing Enyne Metathesis (RCEYM): This method involves the use of a ruthenium-based catalyst to facilitate the formation of the cyclic structure by reorganizing the bonds between alkynes and alkenes.
Reductive Coupling: The metal-catalyzed reductive coupling of 1,3-enynes to electrophiles is another efficient method for preparing conjugated dienes, which can then be further processed to form this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Cyclododec-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Enyne-reductases can reduce the triple bond to a double bond and subsequently to a single bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enyne-reductases and hydrogenation catalysts are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include epoxides, ketones, and carboxylic acids.
Reduction: The major products are alkenes and alkanes.
Substitution: Depending on the substituents, a variety of functionalized derivatives can be formed.
Aplicaciones Científicas De Investigación
Cyclododec-1-en-3-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of cyclododec-1-en-3-yne involves its interaction with various molecular targets and pathways:
Reduction Mechanism: Enyne-reductases catalyze the reduction of the triple bond to a double bond, followed by further reduction to a single bond.
Cyclization Mechanism: The compound can undergo intramolecular cyclization to form cyclic structures, which is facilitated by specific catalysts and reaction conditions.
Comparación Con Compuestos Similares
Cyclododec-1-en-3-yne can be compared with other enynes and cyclic compounds:
Similar Compounds: Examples include cyclooctyne, cyclodecyne, and other cyclic enynes.
Propiedades
Número CAS |
66633-30-5 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
cyclododec-1-en-3-yne |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3,5,7-12H2 |
Clave InChI |
URUHPSUXVXECDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC#CC=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
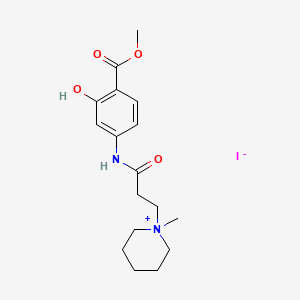
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)

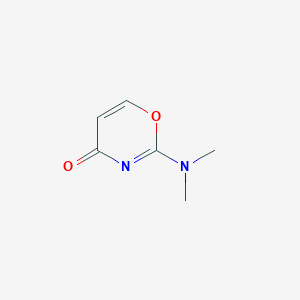
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)



![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

